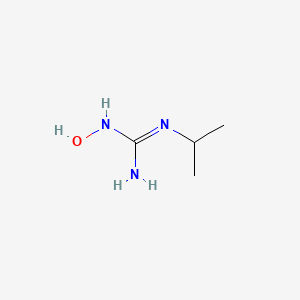

N-Isopropyl-N'-hydroxyguanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Isopropyl-N’-Hydroxyguanidine: est un composé organique appartenant à la classe des N-hydroxyguanidines. Ces composés contiennent un groupe guanidine dans lequel l'un des hydrogènes liés à l'azote en position 1 est substitué par un groupe hydroxyle

Preparation Methods

Voies de synthèse et conditions de réaction: La synthèse de la N-Isopropyl-N’-Hydroxyguanidine implique généralement la réaction de l'isopropylamine avec l'hydroxylamine et le cyanamide dans des conditions contrôlées. La réaction se déroule par la formation d'un intermédiaire, qui est ensuite hydrolysé pour donner le produit souhaité .

Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques pour la N-Isopropyl-N’-Hydroxyguanidine ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Cela peut inclure l'utilisation de systèmes catalytiques avancés et de réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de mise à l'échelle.

Chemical Reactions Analysis

Types de réactions: La N-Isopropyl-N’-Hydroxyguanidine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont facilitées par la présence des groupes fonctionnels hydroxyle et guanidine, qui fournissent plusieurs sites réactifs .

Common Reagents and Conditions:

Oxydation: Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder la N-Isopropyl-N’-Hydroxyguanidine, conduisant à la formation des oxydes correspondants.

Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent réduire le composé en ses dérivés aminés correspondants.

Substitution: Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que les halogénoalcanes ou les chlorures d'acyle, conduisant à la formation de dérivés de guanidine substitués.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines. Les réactions de substitution conduisent généralement à divers composés de guanidine substitués .

Scientific Research Applications

Chimie: La N-Isopropyl-N’-Hydroxyguanidine est utilisée comme bloc de construction dans la synthèse de molécules organiques plus complexes. Sa réactivité unique la rend précieuse dans le développement de nouvelles méthodologies de synthèse et l'étude des mécanismes réactionnels .

Biologie: En recherche biologique, la N-Isopropyl-N’-Hydroxyguanidine est étudiée pour son potentiel en tant qu'inhibiteur enzymatique. Il a été démontré qu'elle interagissait avec la synthase d'oxyde nitrique, fournissant des informations sur la régulation de la production d'oxyde nitrique dans les systèmes biologiques .

Médecine: La capacité du composé à moduler l'activité enzymatique a des implications pour les applications thérapeutiques. Il est étudié pour son utilisation potentielle dans le traitement de conditions liées à la dysrégulation de l'oxyde nitrique, telles que les maladies cardiovasculaires et les troubles inflammatoires .

Industrie: La N-Isopropyl-N’-Hydroxyguanidine est également explorée pour son utilisation dans les processus industriels, y compris le développement de nouveaux matériaux et catalyseurs. Ses propriétés chimiques uniques en font un composant polyvalent dans diverses applications industrielles .

Mechanism of Action

Le mécanisme d'action de la N-Isopropyl-N’-Hydroxyguanidine implique son interaction avec des cibles moléculaires spécifiques, telles que la synthase d'oxyde nitrique. Le composé se lie au site actif de l'enzyme, inhibant son activité et modulant ainsi la production d'oxyde nitrique . Cette interaction est facilitée par les groupes fonctionnels hydroxyle et guanidine, qui forment des liaisons hydrogène et se coordonnent avec les ions métalliques dans le site actif de l'enzyme .

Comparison with Similar Compounds

Similar Compounds:

N-Butyl-N’-Hydroxyguanidine: Similaire en structure mais avec un groupe butyle au lieu d'un groupe isopropyle.

N-Hydroxyguanidine: Le composé parent avec une structure plus simple, sans le groupe isopropyle.

Unicité: La N-Isopropyl-N’-Hydroxyguanidine est unique en raison de sa substitution alkylique spécifique, qui influence sa réactivité et son affinité de liaison aux enzymes. Cela en fait un composé précieux pour l'étude des relations structure-activité et le développement de nouveaux agents thérapeutiques .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-N’-Hydroxyguanidine typically involves the reaction of isopropylamine with hydroxylamine and cyanamide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods: While specific industrial production methods for N-Isopropyl-N’-Hydroxyguanidine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Enzymatic Catalysis in Nitric Oxide Synthase (NOS)

N-Isopropyl-N'-hydroxyguanidine acts as a non-amino acid substrate for neuronal nitric oxide synthase (nNOS), mimicking the natural substrate N-ω-hydroxy-L-arginine (NOHA). Structural and mechanistic insights include:

Binding Modes in nNOS

This dual binding behavior provides mechanistic clarity: the OH-substituted nitrogen (not oxygen) serves as the hydrogen donor during the second step of NOS catalysis, enabling NO production .

Oxidation Reactions and Radical Chemistry

The compound participates in oxidative transformations under various conditions:

Oxidation Pathways

Key findings:

-

Oxidative release of NO is pH-sensitive, with higher efficiency in alkaline conditions due to anion stabilization .

-

Radical intermediates (e.g., PINO radical) facilitate hydrogen atom transfer (HAT) in catalytic cycles, as observed in NHPI-mediated oxidations .

Synthetic Route

A common method involves:

-

Conditions : Acidic aqueous medium, room temperature, 12–24 hours.

-

Yield : ~70–85% after purification.

Stability Profile

| Factor | Effect |

|---|---|

| pH < 6.3 | Protonation stabilizes neutral form |

| pH > 6.3 | Anionic form dominates (pKₐ=6.3) |

The anionic species exhibits higher reactivity in oxidation reactions .

Reaction Parameters

| Component | Role | Optimal Concentration |

|---|---|---|

| NaClO₂ | Primary oxidant | 1.5 equiv |

| AcOH | pH modulator | 1.0 equiv |

| NHPI | Radical initiator | 10 mol% |

Key steps:

Kinetic and Spectroscopic Evidence

-

UV/Vis Spectroscopy : Confirmed ClO₂ consumption and PINO radical generation .

-

Raman Spectroscopy : Tracked real-time ClO₂, substrate, and product concentrations .

-

EPR : Detected radical intermediates under non-optimized conditions .

This compound’s versatility in enzymatic and synthetic systems underscores its importance in NO biosynthesis and green oxidation methodologies. Future research could explore its applications in asymmetric catalysis or therapeutic NO modulation.

Applications De Recherche Scientifique

Pharmacological Applications

1.1. Nitric Oxide Synthase Interaction

N-Isopropyl-N'-hydroxyguanidine has been studied for its role as a substrate for nitric oxide synthases (NOS), enzymes critical in the biosynthesis of nitric oxide (NO). Research indicates that IPHG acts as a non-amino acid substrate for all three NOS isoforms, mimicking the formation of NO from N(omega)-hydroxy-L-arginine. This interaction is crucial in understanding cardiovascular functions and potential therapeutic strategies for heart ischemia and reperfusion injury .

1.2. Anticancer Properties

Recent studies have identified novel derivatives of N-hydroxyguanidine, including IPHG, as promising candidates for anticancer therapies. These compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, one study demonstrated that specific N-hydroxyguanidine derivatives could effectively inhibit cancer cell proliferation through mechanisms involving oxidative stress and mitochondrial dysfunction .

1.3. Antiviral Activity

This compound has also shown potential as an antiviral agent. Its derivatives have been evaluated for their efficacy against influenza viruses by targeting neuraminidase, an essential enzyme for viral replication. The guanidine structure is critical in enhancing the binding affinity to the viral enzyme, leading to significant inhibition of viral activity .

Mechanistic Studies

2.1. Binding Mechanisms

The binding affinity of this compound to NOS has been characterized using various spectroscopic techniques, including UV-visible and resonance Raman spectroscopy. These studies reveal that the compound forms stable complexes with the heme domain of NOS, which is essential for its enzymatic function .

2.2. Oxidation Reactions

IPHG participates in oxidation reactions catalyzed by NOS, leading to the production of NO and other nitrogen oxides. This process is vital for understanding how NO contributes to various physiological processes, including vasodilation and neurotransmission .

Table 1: Biological Activities of this compound Derivatives

Case Studies

4.1. Cardioprotective Effects in Animal Models

A significant case study investigated the cardioprotective effects of this compound in rat models subjected to ischemia-reperfusion injury. Administration of IPHG prior to reperfusion significantly reduced myocardial injury markers and improved cardiac function, highlighting its potential therapeutic application in cardiovascular diseases .

4.2. In Vitro Antiviral Efficacy

In vitro studies demonstrated that derivatives of N-hydroxyguanidine effectively inhibited the replication of influenza viruses by blocking neuraminidase activity, showcasing their potential as antiviral therapeutics .

Mécanisme D'action

The mechanism of action of N-Isopropyl-N’-Hydroxyguanidine involves its interaction with specific molecular targets, such as nitric oxide synthase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the production of nitric oxide . This interaction is facilitated by the hydroxyl and guanidine functional groups, which form hydrogen bonds and coordinate with metal ions in the enzyme’s active site .

Comparaison Avec Des Composés Similaires

N-Butyl-N’-Hydroxyguanidine: Similar in structure but with a butyl group instead of an isopropyl group.

N-Hydroxyguanidine: The parent compound with a simpler structure, lacking the isopropyl group.

Uniqueness: N-Isopropyl-N’-Hydroxyguanidine is unique due to its specific alkyl substitution, which influences its reactivity and binding affinity to enzymes. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Activité Biologique

N-Isopropyl-N'-hydroxyguanidine (IPHG) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of guanidine, characterized by the presence of an isopropyl group and a hydroxyl group attached to the nitrogen atom. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties, particularly its ability to interact with various biological targets.

The biological activity of IPHG is largely attributed to its ability to modulate nitric oxide (NO) synthesis through the inhibition of nitric oxide synthase (NOS) enzymes. This modulation has implications in various physiological and pathological processes, including inflammation and cardiovascular health.

- Nitric Oxide Synthase Inhibition : IPHG has been shown to inhibit both endothelial and neuronal NOS, leading to reduced NO production. This mechanism is particularly relevant in conditions characterized by excessive NO production, such as sepsis and neurodegenerative diseases .

- Antitumor Activity : Research indicates that IPHG exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that IPHG can inhibit the growth of Walker 256 carcinosarcoma cells at concentrations as low as 25 µg/ml .

- Antiviral Properties : Preliminary studies suggest that IPHG may also possess antiviral activity, potentially acting against viruses through mechanisms similar to those observed in other guanidine derivatives .

Table 1: Antitumor Activity of this compound

| Tumor Type | Dose (mg/kg) | % Increase in Survival Time |

|---|---|---|

| Mast Cell P815 | 500 | 116% |

| Leukaemia P388 | 500 | 145% |

| Leukaemia L1210 | 600 | 90% |

| Carcinosarcoma W-256 | 200 | >1000% (all rats tumor-free) |

The data presented in Table 1 illustrates the potent antitumor activity of IPHG in various experimental models. The compound significantly increased survival times in mice bearing different types of tumors, indicating its potential as a therapeutic agent in oncology .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of IPHG is essential for evaluating its therapeutic potential. Studies have shown that IPHG has favorable absorption characteristics when administered orally, with bioavailability estimates suggesting effective systemic circulation post-administration.

Furthermore, toxicity studies indicate that IPHG exhibits a relatively low toxicity profile at therapeutic doses, making it a promising candidate for further clinical development .

Propriétés

Numéro CAS |

478806-77-8 |

|---|---|

Formule moléculaire |

C4H11N3O |

Poids moléculaire |

117.15 g/mol |

Nom IUPAC |

1-hydroxy-2-propan-2-ylguanidine |

InChI |

InChI=1S/C4H11N3O/c1-3(2)6-4(5)7-8/h3,8H,1-2H3,(H3,5,6,7) |

Clé InChI |

OITVEDMMUMUWTL-UHFFFAOYSA-N |

SMILES |

CC(C)N=C(N)NO |

SMILES canonique |

CC(C)N=C(N)NO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.